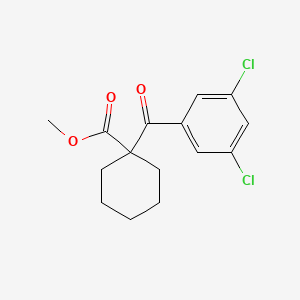

Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate

Description

Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is a synthetic organic compound featuring a cyclohexane ring substituted with both a methyl carboxylate group and a 3,5-dichlorobenzoyl moiety. The 3,5-dichlorobenzoyl group introduces steric bulk and electron-withdrawing effects due to the symmetrical placement of chlorine atoms on the benzene ring. This structural configuration may influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions, particularly hydrogen bonding and halogen-based packing in the solid state .

Properties

Molecular Formula |

C15H16Cl2O3 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H16Cl2O3/c1-20-14(19)15(5-3-2-4-6-15)13(18)10-7-11(16)9-12(17)8-10/h7-9H,2-6H2,1H3 |

InChI Key |

RRDUKVQOUFYMOR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorobenzoyl group.

Major Products

Oxidation: 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid.

Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substitution patterns, ester groups, or metal coordination. Below is a detailed analysis:

Structural Analogues with Varying Benzoyl Substitution

Biological Activity: Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III), a related complex, demonstrated a binding affinity (ΔG = -7.76 kcal/mol) to ribonucleotide reductase, outperforming hydroxyurea (-6.22 kcal/mol) . This suggests that 2,4-dichloro derivatives may exhibit enhanced bioactivity due to optimized steric and electronic interactions. Synthetic Considerations: The 2,4-dichloro isomer may require milder reaction conditions due to reduced steric hindrance during benzoylation .

Methyl 1-(3,4-Diethoxybenzoyl)cyclohexane-1-carboxylate

- Substitution Effects : Replacing chlorine with ethoxy groups introduces electron-donating effects, likely increasing solubility in polar solvents but reducing crystallinity due to weaker halogen bonding .

- Crystallographic Data : Ethoxy-substituted analogs may exhibit distinct hydrogen-bonding networks, as observed in graph set analyses of similar crystals .

Cyclohexane Carboxylate Derivatives with Alternative Ester Groups

Synthetic Yield: Ethyl esters often require longer reaction times for transesterification, as noted in pyrimidine derivative syntheses .

Metal-Coordinated Complexes

- Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III): Bioactivity: This complex showed a lower inhibition constant (2.11 mM) than hydroxyurea (5.34 mM), indicating superior enzyme inhibition . Electronic Effects: Metal coordination stabilizes the ligand-receptor complex via d-orbital interactions, a feature absent in non-metallated benzoyl carboxylates .

Table 1: Comparative Data for Key Analogues

Key Research Findings and Implications

Substitution Position Dictates Bioactivity : The 2,4-dichloro isomer’s superior binding affinity compared to hydroxyurea highlights the importance of halogen placement in drug design .

Crystallographic Behavior : Symmetrical 3,5-dichloro substitution likely promotes tighter crystal packing via Cl···Cl interactions, as inferred from CSD trends .

Synthetic Flexibility: Modular synthesis routes (e.g., Suzuki coupling, aminolysis) enable rapid diversification of the cyclohexane carboxylate scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.